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Compound of Interest

Methyl 3-(3-
Compound Name:
bromophenoxy)propanoate

CAS No.: 18333-19-2

Cat. No.: B3111563

Get Quote

\ J

Application Note: Strategic Utilization of Methyl 3-(3-bromophenoxy)propanoate in
Prostanoid Mimetic Synthesis & Linker Chemistry

Abstract

Methyl 3-(3-bromophenoxy)propanoate (CAS 115919-61-2) represents a high-value
"bifunctional scaffold" in medicinal chemistry. Characterized by an electrophilic ester tail and a
nucleophilic-coupling-ready aryl bromide, this intermediate is critical in the synthesis of EP4
receptor agonists, PPAR modulators, and PROTAC linkers. This guide provides validated
protocols for its synthesis via Michael addition, its derivatization via Suzuki-Miyaura cross-
coupling, and its hydrolysis to the active carboxylic acid pharmacophore.

Chemical Profile & Strategic Utility

Compound ldentity:

o Name: Methyl 3-(3-bromophenoxy)propanoate
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e CAS: 115919-61-2
e Molecular Formula: C10H11BrOs
e Molecular Weight: 259.10 g/mol

Strategic Value: In drug discovery, this molecule serves as a "Side-Chain Donor." Many G-
Protein Coupled Receptor (GPCR) ligands, particularly those targeting Prostaglandin E2
receptors (EP4), require a specific "alpha-chain" geometry to penetrate the transmembrane
binding pocket. The 3-phenoxypropionic acid motif mimics the flexible alpha-chain of natural
prostaglandins while offering improved metabolic stability compared to the natural alkene
chains.

Key Reactivity Nodes:

o Meta-Bromo Handle: Allows for orthogonal attachment to biaryl cores via Pd-catalyzed
cross-coupling (Suzuki, Buchwald).

o Ester Terminus: Acts as a masked carboxylic acid (prodrug form) or a precursor for
amidation.

o Ether Linkage: Provides chemical stability against oxidation, unlike the labile 5,6-cis-double
bond found in natural PGEZ2.

Experimental Workflow Visualization

The following diagram illustrates the divergent utility of CAS 115919-61-2, moving from its
synthesis to two distinct therapeutic classes.
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Figure 1: Strategic Derivatization Workflow. The central node (Blue) represents the subject of
this Application Note.

Protocol A: Synthesis via Base-Catalyzed Michael
Addition

While this intermediate can be purchased, in-house synthesis is often required for isotopic
labeling or scale-up. The Michael addition of 3-bromophenol to methyl acrylate is superior to
Williamson ether synthesis due to higher atom economy and avoidance of alkyl bromide
elimination byproducts.

Reagents:

3-Bromophenol (1.0 eq)

Methyl Acrylate (1.5 eq) - Excess drives reaction to completion.

Triethylamine (TEA) (0.5 eq) or DBU (0.1 eq) - Catalytic base.

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure:

Setup: Charge a round-bottom flask with 3-bromophenol (10.0 g, 57.8 mmol) and MeCN
(100 mL).

o Addition: Add Triethylamine (4.0 mL, 28.9 mmol) followed by the slow, dropwise addition of
Methyl Acrylate (7.8 mL, 86.7 mmol). Caution: Exothermic.

o Reflux: Heat the mixture to reflux (82°C) for 12—-16 hours.

e Monitoring (CQA): Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf)
should disappear, replaced by the less polar ester.

» Workup: Cool to room temperature. Concentrate in vacuo to remove solvent and excess
acrylate.
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o Extraction: Dissolve residue in EtOAc, wash with 1M HCI (to remove TEA), saturated
NaHCOs, and brine.

 Purification: Dry over Na2SOa4 and concentrate. If necessary, purify via silica gel
chromatography (0-20% EtOAc in Hexanes).

Data Validation:
 Yield: Expected >85%.

e 1H NMR (CDCIs): Look for the triplet at ~2.8 ppm (CH2-CO) and ~4.2 ppm (O-CHz), and the
methyl singlet at ~3.7 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling (Core
Attachment)

This protocol demonstrates the attachment of the "Head" group (e.g., a biaryl core) to the "Tail"
(our intermediate). This is the critical step in constructing EP4 agonists.

Reagents:

Methyl 3-(3-bromophenoxy)propanoate (1.0 eq)

Aryl Boronic Acid (e.g., Phenylboronic acid for model system) (1.2 eq)

Catalyst: Pd(dppf)Cl2-DCM (0.05 eq)[1]

Base: K2COs (3.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

» Degassing: In a reaction vial, combine the bromide intermediate, boronic acid, and K2COs.
Add solvents and sparge with Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd
catalyst.

o Catalyst Addition: Add Pd(dppf)Cl2-DCM quickly under a nitrogen stream. Seal the vial.
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e Reaction: Heat to 90°C for 4—6 hours.

o Workup: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc and
wash with water.

 Purification: Flash chromatography is usually required to separate the biaryl product from de-
brominated byproducts.

Protocol C: Ester Hydrolysis (Pharmacophore
Activation)

The methyl ester is a "mask."” The active drug usually requires the free carboxylic acid to form
an ionic bond with the Arginine residue in the GPCR binding pocket (e.g., Arg329 in EP4).

Reagents:

e Coupled Intermediate (from Protocol B)
e Lithium Hydroxide (LIOH-H20) (3.0 eq)
e Solvent: THF/Water/MeOH (3:1:1)
Step-by-Step Procedure:

Dissolution: Dissolve the ester in the THF/MeOH mixture.

¢ Saponification: Add LiOH dissolved in the minimum amount of water.

 Stir: Stir at room temperature for 2—4 hours. Note: Do not heat if the molecule contains other
sensitive esters; however, phenoxy ethers are stable.

 Acidification (Critical Step): Cool to 0°C. Carefully acidify to pH 3—4 using 1M HCI. The free
acid often precipitates or oils out.

« |solation: Extract with EtOAc. The organic layer now contains the active pharmaceutical
ingredient (API) precursor.
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Quantitative Data Summary

Parameter

Protocol A
(Synthesis)

Protocol B (Suzuki)

Protocol C
(Hydrolysis)

Limiting Reagent

3-Bromophenol

Aryl Bromide

(Intermediate)

Methyl Ester

Boronic Acid /

Key Reagent Methyl Acrylate Pd(dppCla LiOH
Temperature 82°C (Reflux) 90°C 25°C (RT)
Time 12-16 h 4-6 h 2-4 h
Expected Yield >85% 70-80% >95%

Critical Quality
Attribute

Removal of TEA

Oxygen-free

environment

pH control during

workup

References
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e Suzuki Coupling Methodology
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Source: Organic Chemistry Portal.[2]

Title: Suzuki-Miyaura Cross-Coupling: Basics and Mechanism.

Title: Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands.
Source: PubMed / NIH (2009).
Context: Establishes the phenoxy-alkyl chain as a critical motif for EP4 binding selectivity.

Context: Standard conditions for coupling aryl bromides (like CAS 115919-61-2) with
boronic acids.

« Title: Preparation method of 3-bromopropionate compound (and related Michael Additions).
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¢ Chemical Identity & Properties

o Title: Methyl 3-(3-bromophenoxy)

o Source: PubChem.[3]

o URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2. Suzuki reaction - Wikipedia [en.wikipedia.org]

3. Topical composition - Patent US-11696919-B2 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Using Methyl 3-(3-bromophenoxy)propanoate as a
pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3111563/docs#using-methyl-3-3-bromophenoxy-
propanoate-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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